

# Application Note: High-Recovery Extraction of Fenthion Oxon Sulfoxide Using Citrate-Buffered QuEChERS

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## Compound of Interest

Compound Name: *Fenthion oxon sulfoxide*

Cat. No.: *B133083*

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## Introduction

Fenthion is an organophosphorus insecticide used in agriculture to control pests.<sup>[1]</sup> Its metabolites, such as **Fenthion oxon sulfoxide**, can exhibit significant toxicity, making their detection and quantification in food products crucial for consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained widespread adoption for pesticide residue analysis.<sup>[2][3]</sup> It combines solvent extraction with a simple and effective dispersive solid-phase extraction (dSPE) cleanup step, offering significant gains in laboratory productivity.<sup>[4]</sup> This application note provides a detailed protocol for the extraction of **Fenthion oxon sulfoxide** from various agricultural matrices using a citrate-buffered QuEChERS method, followed by analysis with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The citrate buffer helps to control the pH, improving the stability and recovery of a broad range of pesticides, including Fenthion and its metabolites.<sup>[1]</sup>  
<sup>[3]</sup>

## Quantitative Data Summary

A citrate-buffered QuEChERS method has been validated for the simultaneous analysis of Fenthion and its five metabolites, including **Fenthion oxon sulfoxide**, across diverse and challenging food matrices.<sup>[1]</sup> The method demonstrates excellent accuracy and precision, meeting the performance criteria established by SANTE guidelines (recoveries between 70-

120% and RSD  $\leq$  20%).[1][4] For accurate quantification, especially in complex matrices, the use of matrix-matched calibration is recommended to compensate for matrix effects.[1][3]

Table 1: Method Performance for **Fenthion Oxon Sulfoxide** Extraction

Parameter	Result	Matrices Tested
Mean Recovery	<b>79.8% – 114.0%</b>	<b>Brown Rice, Chili Pepper, Orange, Potato, Soybean</b>
Precision (RSD)	$\leq$ 15.1%	Brown Rice, Chili Pepper, Orange, Potato, Soybean
Limit of Quantitation (LOQ)	0.01 mg/kg	Not matrix-specific

Data sourced from a validation study performing recovery tests at three spiking levels (n=3) across five different food matrices.[1]

## Experimental Workflow

The overall workflow involves sample homogenization, a two-step extraction and partitioning process using acetonitrile and salting out, followed by a dispersive SPE cleanup to remove matrix interferences prior to instrumental analysis.[1]



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Caption: QuEChERS workflow for **Fenthion oxon sulfoxide** extraction.

## Detailed Experimental Protocol: Citrate-Buffered QuEChERS

This protocol is optimized for the extraction of **Fenthion oxon sulfoxide** from various agricultural products for UHPLC-MS/MS analysis.[\[1\]](#)

## 1. Materials and Reagents

- Solvents: Acetonitrile (ACN), HPLC or LC-MS grade.
- Reagents: Distilled water, anhydrous magnesium sulfate (MgSO<sub>4</sub>), sodium chloride (NaCl).
- QuEChERS Citrate Extraction Salts: A pre-weighed mixture or individual salts: 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[\[1\]](#)  
[\[2\]](#)
- dSPE Cleanup Tubes (2 mL): Containing 150 mg anhydrous MgSO<sub>4</sub> and 25 mg primary secondary amine (PSA) sorbent.[\[1\]](#)
- Equipment: High-speed blender/homogenizer, 50 mL centrifuge tubes, 2 mL microcentrifuge tubes, vortex mixer, centrifuge capable of reaching at least 3,000 rpm, and a high-speed microcentrifuge.

## 2. Sample Preparation

- Chop and homogenize a representative portion (e.g., 250-500 g) of the fruit or vegetable sample using a high-speed blender until a uniform consistency is achieved.[\[5\]](#)
- Weigh 10 g of the homogenized sample directly into a 50 mL centrifuge tube.[\[1\]](#)
- For dry matrices (e.g., brown rice, soybeans): Add 10 mL of distilled water to the tube, vortex, and allow the sample to hydrate for 30 minutes before proceeding to the extraction step.[\[1\]](#)[\[6\]](#)

## 3. Extraction and Partitioning

- Add 10 mL of acetonitrile to the 50 mL tube containing the sample.[\[1\]](#)
- Cap the tube securely and shake it vigorously for 1 minute.[\[2\]](#)
- Add the citrate-buffered QuEChERS extraction salt mixture to the tube.[\[1\]](#)

- Immediately cap and shake vigorously for 1 minute. Ensure the salts do not agglomerate, which can reduce extraction efficiency.[2]
- Centrifuge the tube for 10 minutes at 3,000 rpm to achieve phase separation.[1] After centrifugation, an upper organic (acetonitrile) layer containing the extracted pesticides will be clearly separated from the lower aqueous and solid sample layers.

#### 4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube containing MgSO<sub>4</sub> and PSA.[1] The MgSO<sub>4</sub> helps remove residual water, while the PSA sorbent removes interferences like organic acids and sugars.
- Cap the dSPE tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.[1]
- Centrifuge the tube at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the dSPE sorbents and any remaining particulates.[1]

#### 5. Final Extract Preparation for UHPLC-MS/MS Analysis

- Transfer a 500 µL aliquot of the final cleaned supernatant into an autosampler vial.[1]
- For compatibility with the LC mobile phase, dilute the extract by mixing it with 400 µL of water and 100 µL of acetonitrile.[1]
- The sample is now ready for injection and analysis by UHPLC-MS/MS. The analysis is typically performed using a C18 reversed-phase column and a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[1][6]

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